molecular formula C21H32N2O B249021 4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine

4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine

Cat. No. B249021
M. Wt: 328.5 g/mol
InChI Key: GABOILKUAOYXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine, commonly known as PCM, is a synthetic compound that belongs to the class of dissociative anesthetics. PCM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

PCM acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, PCM disrupts the communication between neurons, leading to a dissociative state.
Biochemical and Physiological Effects:
PCM produces a range of biochemical and physiological effects, including analgesia, amnesia, and dissociation. The analgesic effect of PCM is due to its ability to block the transmission of pain signals in the spinal cord. The amnesic effect of PCM is attributed to its ability to disrupt memory formation and consolidation. The dissociative effect of PCM is characterized by a feeling of detachment from the environment and oneself.

Advantages and Limitations for Lab Experiments

PCM offers several advantages as a research tool, including its high potency, selectivity, and specificity. However, PCM also has some limitations, including its high cost, limited availability, and potential for abuse.

Future Directions

There are several future directions for research on PCM. One area of interest is the development of new analogs of PCM with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the effects of PCM on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, PCM may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, PCM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PCM acts as a non-competitive antagonist of the NMDA receptor, producing a range of biochemical and physiological effects, including analgesia, amnesia, and dissociation. PCM offers several advantages as a research tool, but also has some limitations. There are several future directions for research on PCM, including the development of new analogs and the investigation of its potential therapeutic applications.

Synthesis Methods

PCM can be synthesized through a multi-step process, which involves the reaction of 4-phenylcyclohexanone with piperidine, followed by the reaction of the resulting product with morpholine. The final product is obtained through purification and crystallization. The synthesis of PCM requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

PCM has been widely used as a research tool in various scientific fields. In medicinal chemistry, PCM has been studied for its potential use as an anesthetic agent due to its dissociative properties. In neuroscience, PCM has been used to study the effects of NMDA receptors on synaptic plasticity and memory formation. PCM has also been used in pharmacology to investigate the effects of dissociative anesthetics on the central nervous system.

properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

4-[1-(4-phenylcyclohexyl)piperidin-4-yl]morpholine

InChI

InChI=1S/C21H32N2O/c1-2-4-18(5-3-1)19-6-8-20(9-7-19)22-12-10-21(11-13-22)23-14-16-24-17-15-23/h1-5,19-21H,6-17H2

InChI Key

GABOILKUAOYXKH-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCOCC4

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCOCC4

Origin of Product

United States

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